

# Technical Support Center: Controlling Caramel Viscosity for Industrial Applications

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## Compound of Interest

Compound Name: Caramel

Cat. No.: B3029851

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **caramel** formulations. The following sections offer detailed information on identifying and resolving common viscosity-related issues during experimental procedures.

## Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of our **caramel** formulation?

A1: The viscosity of **caramel** is a complex property governed by several key factors. The most significant include:

- **Water Content:** This is the single greatest factor affecting the final texture and viscosity. Lower moisture content, achieved through higher cooking temperatures, results in a more viscous and harder **caramel**.<sup>[1][2]</sup>
- **Ingredient Composition:**
  - **Sugar-to-Syrup Ratio:** The ratio of sucrose to glucose syrup impacts the extent of sugar crystallization. Glucose syrup helps prevent a grainy texture by increasing the bulk viscosity.<sup>[3]</sup>
  - **Type of Sugars and Syrups (Dextrose Equivalent - DE):** Using lower DE corn syrups can decrease stickiness and increase hardness. Conversely, higher DE syrups may lead to a

tougher texture.[4][5]

- Milk Components: Milk proteins (especially casein) form a network that provides structure. [3]
- Fat Content and Type: Fat contributes to the smooth mouthfeel and reduces stickiness. The melting point of the fat used can also affect the final texture.[3][5]
- Hydrocolloids: The addition of hydrocolloids like carrageenan or gellan gum can make the **caramel** non-Newtonian (shear-thinning) and more elastic, which can help prevent issues like "cold flow" (the product spreading during storage).[4][6][7][8]
- Temperature of Measurement: **Caramel** viscosity is highly dependent on temperature. It is crucial to measure viscosity at a consistent, defined temperature for comparable results. As temperature increases, viscosity decreases.[7]
- Processing Conditions:
  - Cooking Time and Temperature: Longer cooking times and higher final temperatures drive off more moisture, leading to increased viscosity.[9][10] Precise temperature control is crucial for consistency.[10]
  - Mixing and Shear: High-shear mixing is essential for proper emulsification of fats, preventing phase separation and ensuring a uniform texture.[10]

Q2: How can we prevent our **caramel** from becoming grainy?

A2: Graininess in **caramel** is caused by the unwanted crystallization of sugar. To prevent this:

- Formulation:
  - Ensure a proper ratio of syrup solids to sucrose solids; typically, more syrup solids are preferred.[5] A monosaccharide to disaccharide ratio of 1.3:1 or greater is recommended. [5]
  - Incorporate glucose syrup, which interferes with sucrose crystallization.[3][6]
- Process Control:

- Ensure all sugar is fully dissolved before the solution begins to boil vigorously. A minimum of 18-20% moisture in the premix can help.[5]
- Avoid introducing foreign particles or sugar crystals into the batch, which can act as nucleation sites. Keep equipment clean.[10][11]
- Limit agitation or stirring once the syrup comes to a boil.[11]

Q3: Our **caramel** is too sticky for our application. What adjustments can we make?

A3: Stickiness can be a significant issue in handling and processing. To reduce stickiness:

- Increase the fat content in the formulation; a minimum of 8-10% is a good starting point.[5][8]
- Increase the ratio of sugar to syrups.[5]
- Use syrups with a lower Dextrose Equivalent (DE).[5][8]
- Increase the final cooking temperature to achieve a lower moisture content.[5][8]
- The addition of emulsifiers like mono- and diglycerides (around 1-1.25%) can also help reduce stickiness.[5][8]

Q4: What is "cold flow" and how can we prevent it?

A4: "Cold flow" refers to the undesirable spreading or deformation of the **caramel** product during storage at ambient temperatures. To improve the stand-up quality of your **caramel**:

- Increase the final cooking temperature to reduce the moisture content.[5]
- Use a fat with a higher melting point.[5]
- Increase the amount of dairy proteins in your formulation.[5]
- Consider the addition of hydrocolloids like carrageenan, which has been shown to prevent cold flow even in **caramels** with relatively high water content.[8]

## Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Viscosity is too high / Caramel is too hard	Final cook temperature is too high, resulting in low moisture content.	Decrease the final cooking temperature in small increments. <a href="#">[5]</a>
Incorrect ingredient ratios (e.g., too much sugar relative to syrup).	Review and adjust the formulation. Increase the proportion of glucose syrup. <a href="#">[5]</a>	
Viscosity is too low / Caramel is too soft	Final cook temperature is too low, resulting in high moisture content.	Increase the final cooking temperature to drive off more water. <a href="#">[5]</a> <a href="#">[8]</a>
Insufficient cook time.	Ensure a minimum cook time of 25 minutes to allow for adequate moisture evaporation and caramelization. <a href="#">[8]</a>	
Excessive syrups or high DE syrups in the formulation.	Reduce the percentage of syrups or switch to a lower DE syrup. <a href="#">[8]</a>	
Inconsistent viscosity between batches	Variations in cooking time or final temperature.	Implement strict, automated process controls for heating and cooking times. <a href="#">[10]</a>
Inaccurate ingredient measurements.	Use calibrated scales and ensure precise weighing of all components.	
Fluctuations in cooling rates.	Employ rapid and uniform cooling methods, such as cooling belts or tunnels, to ensure a consistent final texture. <a href="#">[10]</a>	
Phase Separation (fat leakage)	Incomplete emulsification.	Utilize high-shear mixers to ensure thorough emulsification of fats. <a href="#">[10]</a>

Lack of or incorrect emulsifier.

Add an appropriate emulsifier, such as lecithin or mono- and diglycerides, to stabilize the mixture.[\[10\]](#)

## Data Presentation

Table 1: Effect of Final Cooking Temperature on **Caramel** Moisture Content

Final Cooking Temperature (°C)	Final Moisture Content (% w/w)
108	17.31 ± 0.53
111	Not explicitly stated, but higher than 12.0
114	Not explicitly stated, but higher than 10.0
116	~9.5
118	~8.5
120	7.52 ± 0.17
122	7.9 (Note: This value from a different study appears anomalous compared to the trend)

Source: Adapted from data presented in studies on **caramel** rheology. As cooking temperature increases, the final moisture content of the **caramel** decreases exponentially.[\[1\]](#)[\[12\]](#)

Table 2: Impact of Hydrocolloid Addition on **Caramel** Rheology

Sample	Power Law Index (n)	Consistency Index (k)	Rheological Behavior
Base Caramel (no hydrocolloid)	~1.0	Low	Newtonian-like (viscosity is independent of shear rate)
Caramel + Gellan Gum	< 1.0	Increases with concentration	Non-Newtonian (Shear-thinning) and elastic
Caramel + Carrageenan	< 1.0	Increases with concentration	Non-Newtonian (Shear-thinning) and elastic

Source: Based on findings from rheological studies of **caramel**. The addition of hydrocolloids induces shear-thinning behavior and increases the low-shear viscosity.[\[6\]](#)[\[7\]](#)[\[13\]](#)

## Experimental Protocols

### 1. Protocol: Viscosity Measurement using a Rotational Viscometer

- Objective: To obtain accurate and reproducible viscosity measurements of **caramel** samples at a defined temperature.
- Apparatus:
  - Rotational viscometer or rheometer (e.g., Brookfield, Bohlin) with temperature control.[\[13\]](#)  
[\[14\]](#)
  - Appropriate spindle geometry (e.g., cone and plate, parallel plate, or concentric cylinder). Roughened geometries may be necessary for samples prone to slippage.[\[13\]](#)
  - Temperature-controlled sample holder or water bath.
  - Spatula for sample loading.

- Procedure:
  - Instrument Setup:
    - Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
    - Set the temperature control unit to the desired measurement temperature (e.g., 60°C). Allow the system to equilibrate.
  - Sample Preparation:
    - Heat the **caramel** sample to the measurement temperature to ensure it is fluid and homogenous. Avoid overheating, which could alter its properties.
  - Loading the Sample:
    - Carefully place an appropriate amount of the warm **caramel** sample onto the lower plate or into the cup of the viscometer.
    - Avoid incorporating air bubbles, as they will interfere with the measurement.
  - Measurement:
    - Lower the spindle into the sample to the correct geometry gap. Trim any excess sample.
    - Allow the sample to rest and reach thermal equilibrium for a defined period (e.g., 5-10 minutes).
    - Begin the measurement by applying a controlled shear rate or shear stress. If the sample's behavior is unknown, perform a shear rate sweep to understand its flow characteristics (Newtonian vs. shear-thinning).
    - Record the viscosity (in Pa·s or cP) at a specified shear rate. For comparative purposes, always use the same shear rate for all samples.
  - Cleaning:

- Thoroughly clean the spindle and plate/cup immediately after measurement, following the instrument's guidelines.

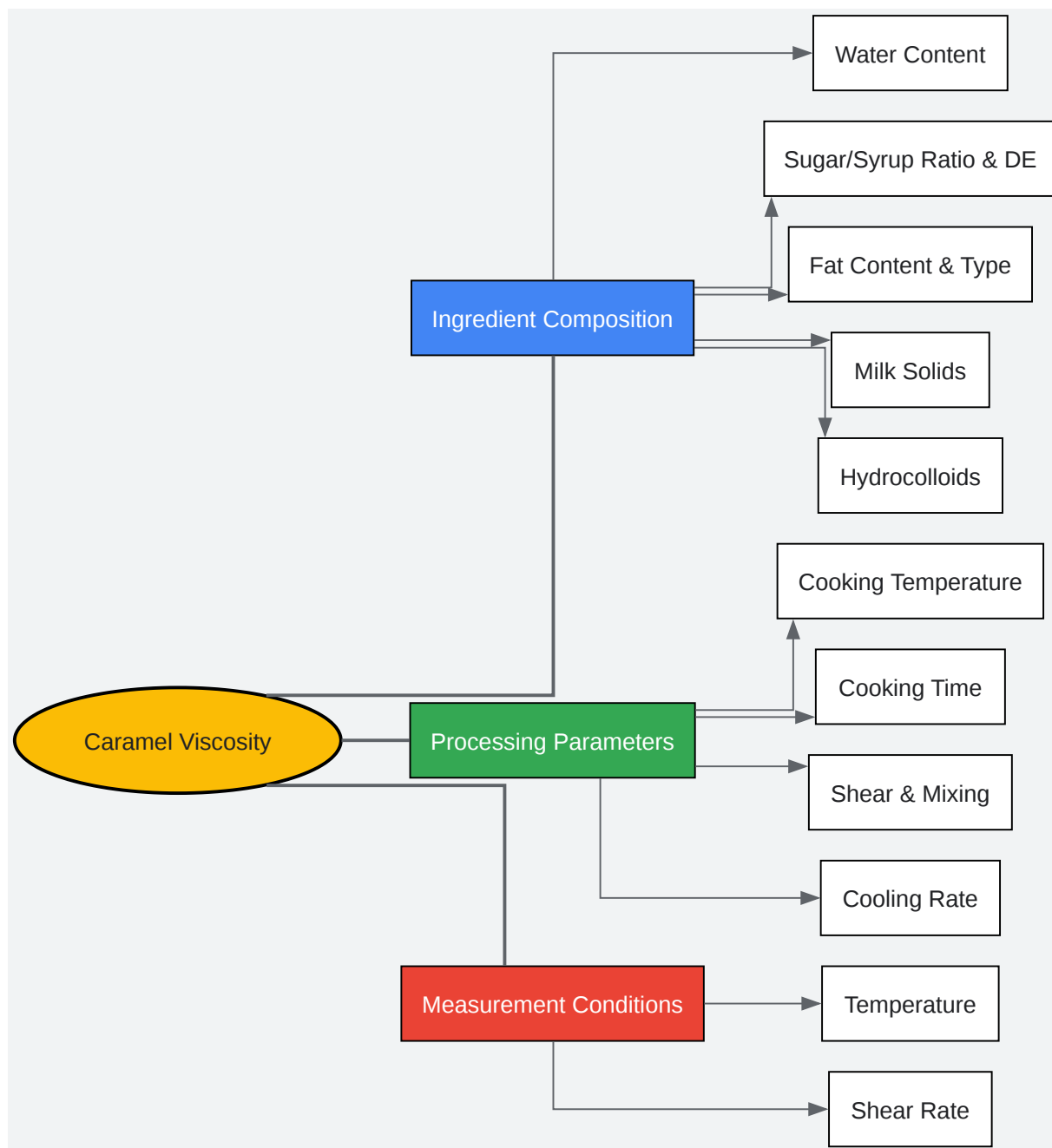
## 2. Protocol: Texture Profile Analysis (TPA) of **Caramel**

- Objective: To quantify the hardness and adhesiveness of solid **caramel** samples.
- Apparatus:
  - Texture Analyzer (e.g., Brookfield CTX) equipped with a load cell.
  - Cylindrical or spherical probe (e.g., 10 mm spherical probe).[\[15\]](#)
  - Fixture base table.
- Procedure:
  - Instrument Setup:
    - Attach the selected probe and fixture base to the texture analyzer.
    - Calibrate the probe height and force according to the manufacturer's instructions.
  - Sample Preparation:
    - Ensure **caramel** samples are of a uniform size and have been equilibrated to a consistent temperature (e.g., room temperature) for at least one hour.
  - Test Parameter Configuration:
    - Set the test parameters in the instrument's software. An example configuration is:
      - Test Type: Compression (TPA)
      - Pre-Test Speed: 1.0 mm/s
      - Test Speed: 1.0 mm/s
      - Post-Test Speed: 1.0 mm/s



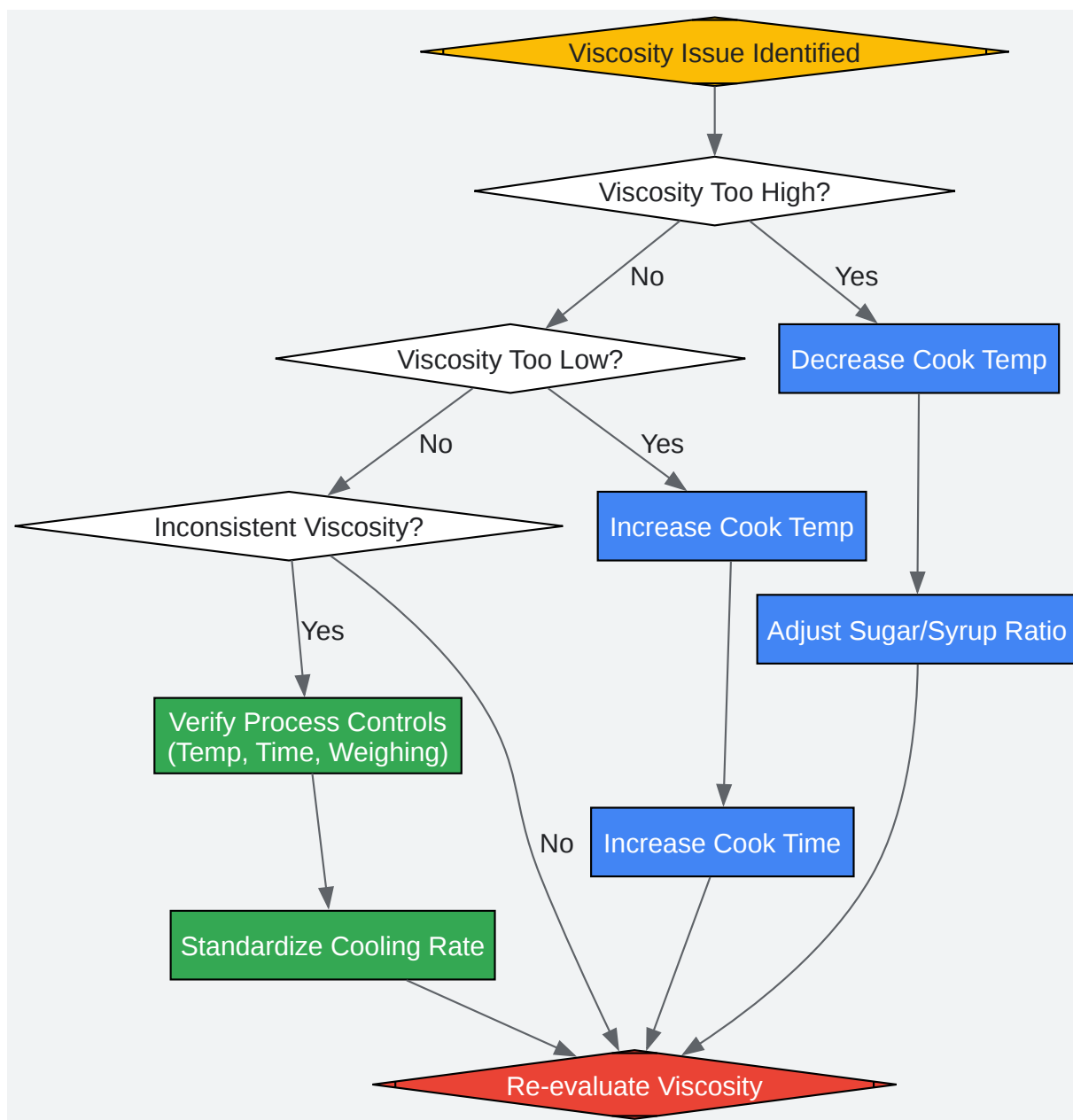
- Target Distance: 5.0 mm (or a percentage of sample height)
- Trigger Load: 10 g (the force at which the measurement begins)
- Measurement:
  - Place a **caramel** sample centrally on the fixture base table, directly under the probe.
  - Start the test. The probe will descend, compress the sample to the target distance, and then retract.
  - Save the resulting data (Force vs. Time or Force vs. Distance graph).
- Data Analysis:
  - Hardness: The maximum positive force (peak load) recorded during the first compression cycle.[\[15\]](#)
  - Adhesive Force: The maximum negative force recorded as the probe retracts from the sample.[\[15\]](#)
  - Adhesiveness: The area under the negative force curve.
- Cleaning:
  - Clean the probe thoroughly between each sample measurement to prevent residue buildup.

## Mandatory Visualizations



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Caption: Key factors influencing industrial **caramel** viscosity.



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Caption: A decision-making workflow for troubleshooting **caramel** viscosity.

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